
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide
Vue d'ensemble
Description
The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is substituted with a bromine atom and a tert-butyldimethylsilyloxy methyl group . Pivalamide (also known as trimethylacetamide) is attached to the pyridine ring via a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a brominating agent to introduce the bromine atom . The tert-butyldimethylsilyloxy methyl group could be introduced through a reaction with the corresponding silane . The pivalamide group could be introduced through a reaction with pivaloyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The bromine atom, tert-butyldimethylsilyloxy methyl group, and pivalamide group would be attached to the pyridine ring .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced with other groups through nucleophilic substitution reactions . The tert-butyldimethylsilyloxy methyl group could potentially be removed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a brominated compound, it would likely be relatively heavy and could potentially have significant lipophilicity . The presence of the tert-butyldimethylsilyloxy methyl group could potentially increase its steric bulk .Applications De Recherche Scientifique
Synthesis and Reactivity
Lithiation and Substitution Reactions : Research by Smith et al. (2013) on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives showcases the control over regioselectivity in functionalization reactions, important for developing new synthetic routes for complex molecules Smith et al., 2013.
Catalytic Applications : Aggarwal et al. (2002) demonstrated the rate acceleration of the Baylis-Hillman reaction in polar solvents, including pivaldehyde. This research highlights the potential for developing new catalytic methods in organic synthesis Aggarwal et al., 2002.
Biological Activity and Medicinal Chemistry
Histone Deacetylase Inhibitors : Zhou et al. (2008) described the synthesis and biological evaluation of compounds with pyridin-3-yl motifs as potent histone deacetylase inhibitors, indicating the potential for similar structures to play a role in therapeutic drug development Zhou et al., 2008.
Antimycobacterial Activity : Gezginci et al. (1998) investigated substituted pyridine and pyrazinecarboxylic acids for antimycobacterial activity. The study emphasizes the importance of such frameworks in the search for new treatments against Mycobacterium tuberculosis Gezginci et al., 1998.
Material Science
- Polyimide Synthesis : Chern et al. (2008) developed polyimides with tert-butyl side groups, offering insights into the design of materials with low dielectric constants and high thermal stability. This research may suggest applications of similar compounds in the development of advanced polymers Chern et al., 2008.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-bromo-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BrN2O2Si/c1-16(2,3)15(21)20-13-9-12(10-19-14(13)18)11-22-23(7,8)17(4,5)6/h9-10H,11H2,1-8H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXIXHCQKKRIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)CO[Si](C)(C)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BrN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115987 | |
| Record name | N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-YL)pivalamide | |
CAS RN |
1171919-94-0 | |
| Record name | N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-pyridinyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



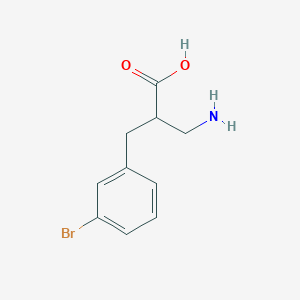
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)
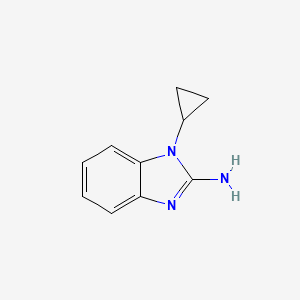
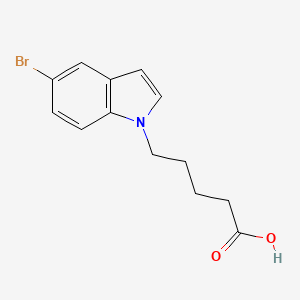
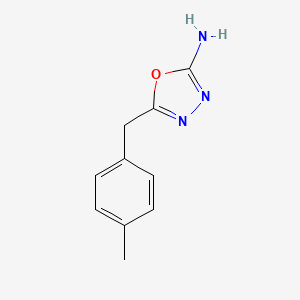
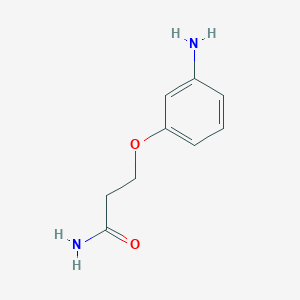
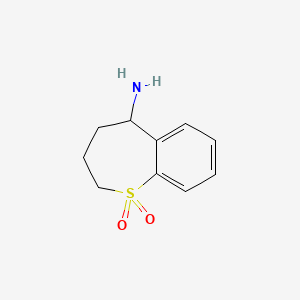
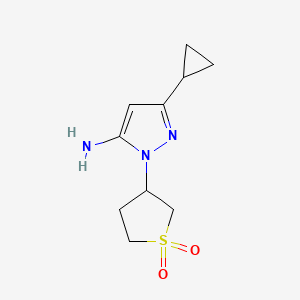
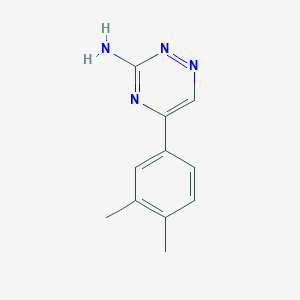
![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)
![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)
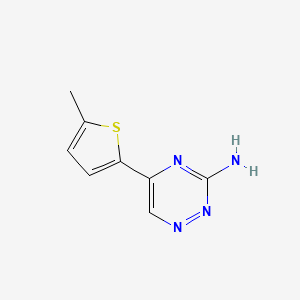
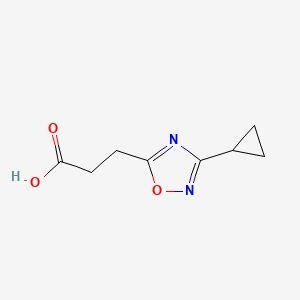
![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)